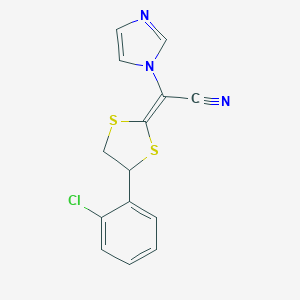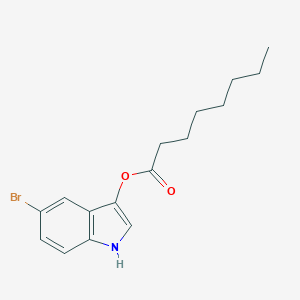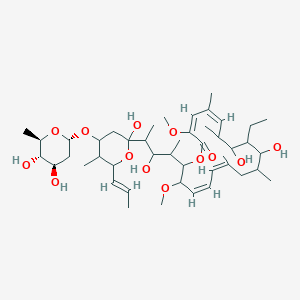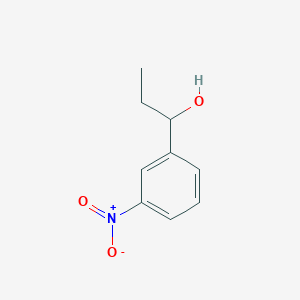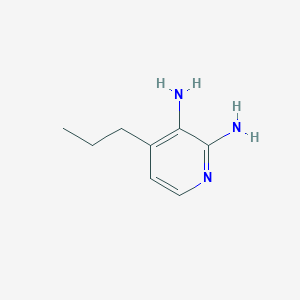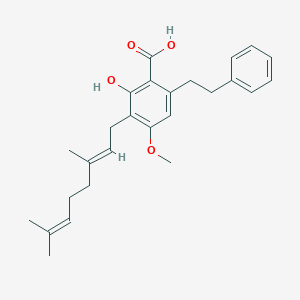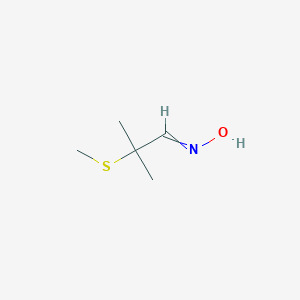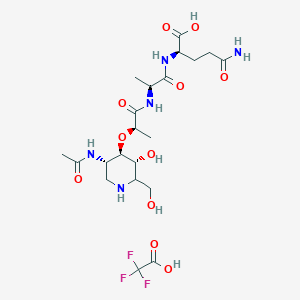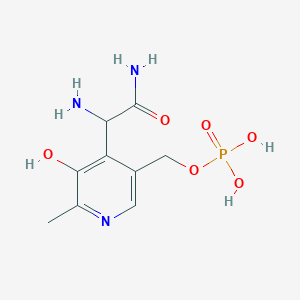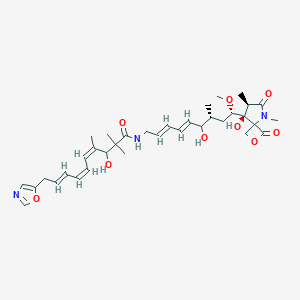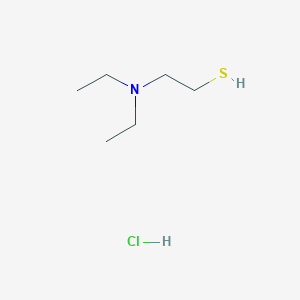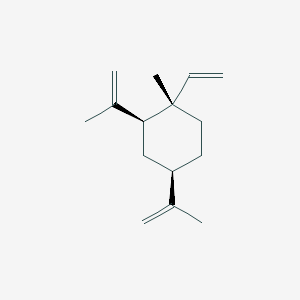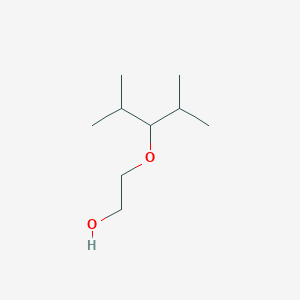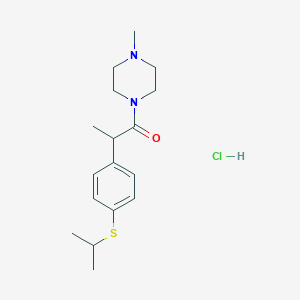
1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)-1-oxopropyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPTP was first synthesized in the 1970s as a byproduct of an attempt to create a synthetic opioid. However, it was later discovered that MPTP could cause severe neurological damage in humans and animals, leading to the development of Parkinson's disease-like symptoms. Since then, MPTP has been widely used in neuroscience research as a tool to study the mechanisms of Parkinson's disease and develop potential treatments.
Mechanism Of Action
MPTP is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to form MPP+. MPP+ is taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter, where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death. The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the motor symptoms of Parkinson's disease.
Biochemical And Physiological Effects
MPTP-induced Parkinson's disease in animal models is characterized by a decrease in dopamine levels in the striatum, a loss of dopaminergic neurons in the substantia nigra, and the development of motor symptoms such as tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress and mitochondrial dysfunction in dopaminergic neurons, leading to cell death and neuroinflammation.
Advantages And Limitations For Lab Experiments
MPTP-induced Parkinson's disease in animal models has several advantages for studying the mechanisms of the disease and developing potential treatments. MPTP-induced Parkinson's disease closely resembles the human disease in terms of the loss of dopaminergic neurons in the substantia nigra and the development of motor symptoms. MPTP-induced Parkinson's disease is also reversible, allowing researchers to study the effects of potential treatments on the disease. However, MPTP-induced Parkinson's disease has several limitations, including the fact that it does not fully replicate the human disease and that the dose and duration of MPTP exposure can vary between animal models, leading to inconsistent results.
Future Directions
There are several future directions for research involving MPTP-induced Parkinson's disease. One area of research is the development of new animal models that more closely replicate the human disease, including models that involve the selective destruction of dopaminergic neurons in the striatum or the use of genetic models. Another area of research is the development of new treatments for Parkinson's disease, including gene therapy, stem cell transplantation, and deep brain stimulation. Finally, research is needed to better understand the mechanisms of MPTP-induced Parkinson's disease and the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the disease.
Synthesis Methods
MPTP can be synthesized through a multistep process involving the reaction of piperazine with various chemical intermediates. The final product, MPTP hydrochloride, is a white crystalline powder that is soluble in water and has a melting point of 220-225°C.
Scientific Research Applications
MPTP has been extensively studied in animal models to investigate the mechanisms of Parkinson's disease and develop potential treatments. MPTP is metabolized in the brain to form MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the development of Parkinson's disease-like symptoms. Animal models of MPTP-induced Parkinson's disease have been used to study the effects of various drugs and treatments on the disease, including deep brain stimulation, gene therapy, and stem cell transplantation.
properties
CAS RN |
129603-00-5 |
|---|---|
Product Name |
1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)-1-oxopropyl)piperazine hydrochloride |
Molecular Formula |
C17H27ClN2OS |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(4-propan-2-ylsulfanylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H26N2OS.ClH/c1-13(2)21-16-7-5-15(6-8-16)14(3)17(20)19-11-9-18(4)10-12-19;/h5-8,13-14H,9-12H2,1-4H3;1H |
InChI Key |
NJNJMZHPPSSNJU-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)C.Cl |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N2CCN(CC2)C.Cl |
synonyms |
2-(4-(2-Propylthio)phenyl)propiono(4-methylpiperazide) hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



